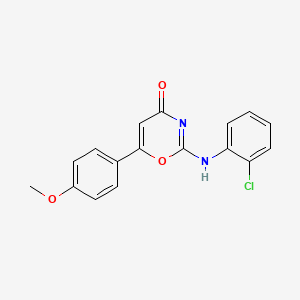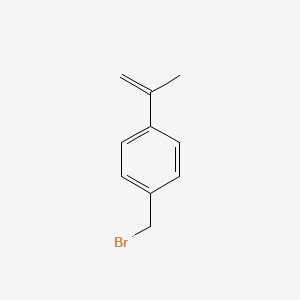phosphanium chloride CAS No. 89846-44-6](/img/structure/B14389539.png)
[2-(Dodecyloxy)-2-oxoethyl](triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dodecyloxy)-2-oxoethylphosphanium chloride is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a dodecyloxy-oxoethyl moiety, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)-2-oxoethylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the use of dodecyloxyacetyl chloride as the alkylating agent, which reacts with triphenylphosphine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of 2-(Dodecyloxy)-2-oxoethylphosphanium chloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dodecyloxy)-2-oxoethylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Dodecyloxy)-2-oxoethylphosphanium chloride is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and ylides, which are intermediates in various chemical reactions.
Biology
The compound has applications in biological research, where it is used to study membrane dynamics and mitochondrial function due to its ability to target and accumulate in mitochondria.
Medicine
In medicine, 2-(Dodecyloxy)-2-oxoethylphosphanium chloride is explored for its potential as a drug delivery agent, particularly in targeting cancer cells due to its affinity for mitochondrial membranes.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Dodecyloxy)-2-oxoethylphosphanium chloride involves its interaction with cellular membranes, particularly the mitochondrial membrane. The triphenylphosphonium group facilitates the compound’s accumulation in mitochondria, where it can exert its effects by disrupting mitochondrial function, leading to apoptosis in targeted cells. This mechanism is particularly useful in cancer research, where selective targeting of cancer cell mitochondria is desired.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Hexadecyloxy)-2-oxoethylphosphanium chloride
- 2-(Octadecyloxy)-2-oxoethylphosphanium chloride
Uniqueness
Compared to similar compounds, 2-(Dodecyloxy)-2-oxoethylphosphanium chloride offers a balance between hydrophobicity and membrane permeability, making it particularly effective in targeting mitochondrial membranes. Its unique structure allows for efficient accumulation in mitochondria, enhancing its potential in various applications, especially in targeted drug delivery and mitochondrial research.
Eigenschaften
CAS-Nummer |
89846-44-6 |
|---|---|
Molekularformel |
C32H42ClO2P |
Molekulargewicht |
525.1 g/mol |
IUPAC-Name |
(2-dodecoxy-2-oxoethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C32H42O2P.ClH/c1-2-3-4-5-6-7-8-9-10-20-27-34-32(33)28-35(29-21-14-11-15-22-29,30-23-16-12-17-24-30)31-25-18-13-19-26-31;/h11-19,21-26H,2-10,20,27-28H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AYQWTIFAUNOZBM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


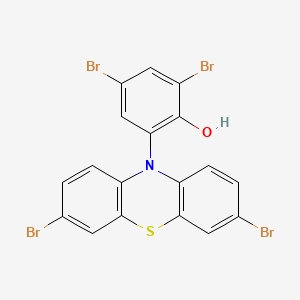
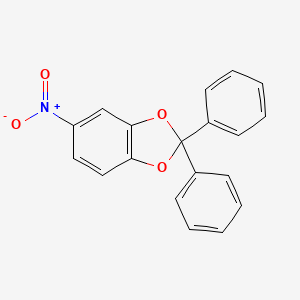
![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)
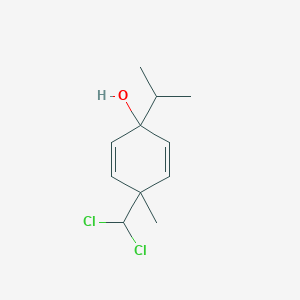
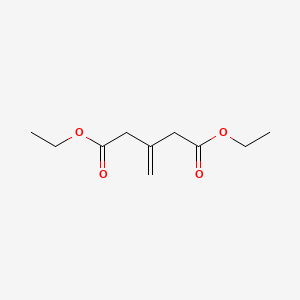
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14389475.png)
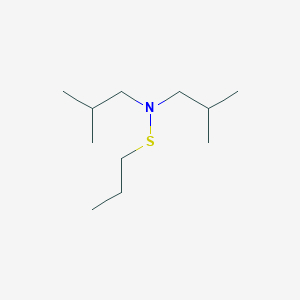
![4-[Bis(4-fluorophenyl)methoxy]piperidine](/img/structure/B14389481.png)
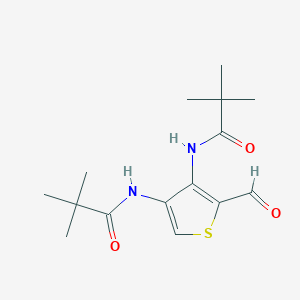
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
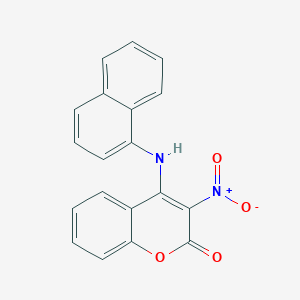
![2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate](/img/structure/B14389520.png)
